4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride

Description

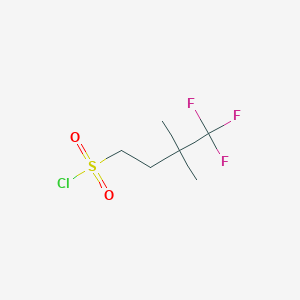

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-3,3-dimethylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClF3O2S/c1-5(2,6(8,9)10)3-4-13(7,11)12/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFZSHOTWMHPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-3,3-dimethylbutane-1-sulfonyl chloride typically involves the fluorination of a precursor molecule followed by the introduction of the sulfonyl chloride group. One common method is the reaction of 4,4,4-trifluoro-3,3-dimethylbutane with chlorosulfonic acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and specialized equipment to handle the corrosive nature of chlorosulfonic acid. The process requires careful temperature and pressure control to ensure the safety and efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:

Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols, along with bases such as triethylamine, are typically employed.

Major Products Formed:

Oxidation: Sulfonic acids

Reduction: Alcohols or amines

Substitution: Various functionalized derivatives depending on the nucleophile used

Scientific Research Applications

4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride finds applications in several fields:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound can be employed in biochemical studies to modify biomolecules and investigate their properties.

Industry: Its reactivity makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4,4-trifluoro-3,3-dimethylbutane-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as a good leaving group, facilitating the substitution process. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

Research Implications

The distinct steric and electronic profile of this compound positions it as a specialized reagent for synthesizing tailored sulfonate esters or fluorinated polymers. Future studies should explore its catalytic applications and compare its reactivity with non-fluorinated analogs (e.g., 3,3-dimethylbutane-1-sulfonyl chloride) to quantify fluorine’s effects.

Safety Note: Standard precautions for sulfonyl chlorides apply—avoid skin/eye contact and use under inert conditions due to moisture sensitivity .

Biological Activity

4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride is a sulfonyl chloride compound with significant implications in medicinal chemistry and drug development. Its unique trifluoromethyl and sulfonyl functional groups contribute to its biological activity, particularly in antimicrobial and anticancer applications. This article reviews recent findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a trifluoromethyl group attached to a dimethylbutane backbone and a sulfonyl chloride functional group, which enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing sulfonyl groups exhibit notable antibacterial properties. For instance, urea derivatives with sulfonyl functionalities showed significant antibacterial activity against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for the most active derivatives .

Table 1: Antibacterial Activity of Sulfonyl Compounds

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 8 | E. coli | 4.88 |

| Compound 7 | B. mycoides | 6.00 |

| Compound 9 | C. albicans | 5.50 |

Anticancer Activity

In vitro studies have indicated that this compound derivatives possess significant anticancer properties. A series of compounds were tested against various human cancer cell lines including A549 (lung), HCT116 (colon), and PC3 (prostate). Notably, some compounds exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapy agent.

Table 2: Anticancer Activity Against Human Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |

|---|---|---|---|

| Compound 7 | PACA2 | 44.4 | 52.1 |

| Compound 8 | HCT116 | 22.4 | 52.1 |

| Compound 9 | HePG2 | 12.4 | 52.1 |

The mechanism of action appears to involve down-regulation of critical genes such as EGFR, KRAS, TP53, and others associated with tumor progression .

Case Studies

A pivotal study focused on the efficacy of sulfonyl compounds against yellow fever virus (YFV) demonstrated that certain derivatives could inhibit viral replication effectively . This finding suggests that similar mechanisms may be applicable to other viral pathogens.

Q & A

Q. What are the key synthetic routes for 4,4,4-trifluoro-3,3-dimethylbutane-1-sulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves fluorination of a precursor (e.g., 4,4,4-trifluoro-3,3-dimethylbutane) followed by chlorosulfonation using chlorosulfonic acid under controlled conditions . Optimization requires strict temperature regulation (0–5°C for exothermic reactions) and inert atmospheres to prevent hydrolysis. Industrial methods employ corrosion-resistant reactors for large-scale production, but lab-scale synthesis prioritizes dropwise addition of chlorosulfonic acid to avoid overheating .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the trifluoromethyl and methyl groups (e.g., distinct and signals). Infrared (IR) spectroscopy identifies the sulfonyl chloride group (S=O stretching at 1350–1375 cm and 1150–1175 cm). Mass spectrometry (MS) verifies molecular weight (CHClFOS, 238.65 g/mol) .

Q. What are the primary reaction pathways for this sulfonyl chloride?

The sulfonyl chloride group enables three main pathways:

- Nucleophilic substitution : Reacts with amines/alcohols in the presence of triethylamine to form sulfonamides/sulfonate esters.

- Oxidation : Converts to sulfonic acids using HO or KMnO.

- Reduction : LiAlH yields thiols or alcohols depending on conditions .

Q. How is this compound applied in medicinal chemistry research?

It serves as a precursor for fluorinated sulfonamides, which are explored as antimicrobial and anticancer agents. For example, derivatives have shown MIC values of 4.88 µg/mL against E. coli and 5.50 µg/mL against C. albicans .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact reactivity in sulfonyl chlorides?

The trifluoromethyl groups enhance electron-withdrawing effects, increasing the sulfonyl chloride’s electrophilicity compared to non-fluorinated analogs like 2,3,3-trimethylbutane-1-sulfonyl chloride. This accelerates nucleophilic substitution but may reduce stability under acidic conditions .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in MIC values (e.g., 4.88 µg/mL vs. 6.00 µg/mL for B. mycoides) may arise from variations in assay protocols or bacterial strains. Standardizing conditions (e.g., broth microdilution per CLSI guidelines) and using isogenic mutant libraries can clarify structure-activity relationships .

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

Density Functional Theory (DFT) models the sulfonyl chloride’s transition states during substitution, highlighting steric effects from the dimethylbutane backbone. InChI-derived parameters (e.g., InChI=1S/C6H10ClF3O2S) enable molecular dynamics simulations to predict solvolysis rates .

Q. How does the compound’s stability vary under different storage conditions?

Moisture sensitivity necessitates anhydrous storage (<0.1% HO) at –20°C. Degradation pathways include hydrolysis to sulfonic acids (detectable via NMR loss of –SOCl signals) .

Q. What strategies mitigate toxicity risks during in vitro biological studies?

Derivatization into less reactive sulfonamides reduces cytotoxicity. For example, coupling with piperazine improves selectivity against cancer cells (e.g., IC values of 12 µM for HCT116 colon cancer) while minimizing off-target effects .

Q. How does this compound compare to aromatic sulfonyl chlorides in electrophilicity?

Aliphatic sulfonyl chlorides like this compound exhibit lower resonance stabilization than aromatic analogs (e.g., benzenesulfonyl chloride), making them more reactive but less stable. Kinetic studies using stopped-flow spectrometry quantify these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.